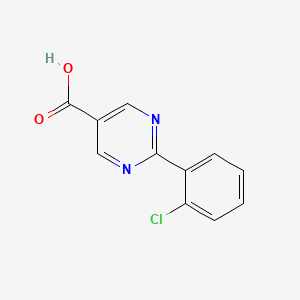

7-Chloroquinoline-3,8-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

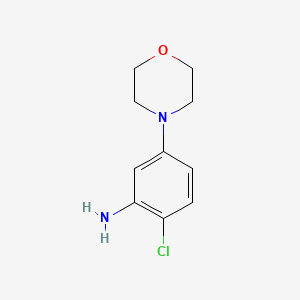

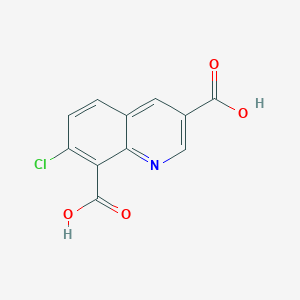

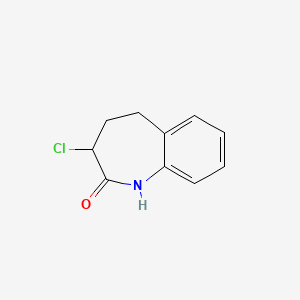

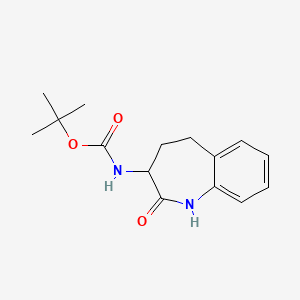

7-Chloroquinoline-3,8-dicarboxylic acid is a chemical compound with the molecular formula C11H6ClNO4 . It has an average mass of 251.623 Da and a monoisotopic mass of 250.998535 Da .

Molecular Structure Analysis

The molecular structure of 7-Chloroquinoline-3,8-dicarboxylic acid consists of 11 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

7-Chloroquinoline-3,8-dicarboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 507.4±45.0 °C at 760 mmHg, and a flash point of 260.7±28.7 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 87 Å2 .科学的研究の応用

Antimicrobial Activity

7-Chloroquinoline derivatives have been synthesized and evaluated for their antimicrobial properties. The derivatives exhibit moderate to good inhibition zones against various microbial strains, indicating their potential as antimicrobial agents .

Antimalarial Activity

These compounds also show promise in antimalarial therapy. Some derivatives of 7-Chloroquinoline have demonstrated high antimalarial activity with IC50 values less than 50 μM, making them candidates for further development as antimalarial drugs .

Anticancer Properties

The anticancer activity of 7-Chloroquinoline derivatives has been assessed against several cancer cell lines, including MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Certain compounds have shown high activity, particularly towards MCF-7 cells, suggesting their potential use in cancer treatment .

Quorum Sensing Inhibition

Research into quorum sensing inhibitors is crucial for combating bacterial pathogens without antibiotics. Derivatives of 7-Chloroquinoline have been synthesized to target the PQS-dependent quorum sensing of Pseudomonas aeruginosa, a multidrug-resistant pathogen. These compounds have shown significant antibiofilm and antivirulence effects, making them promising scaffolds for new antibacterial strategies .

Biofilm Formation Prevention

The ability to prevent biofilm formation is vital in controlling bacterial infections. Some 7-Chloroquinoline derivatives have been found to reduce biofilm formation by nearly 50%, indicating their potential as biofilm formation inhibitors .

Eradication of Pre-formed Biofilms

In addition to preventing biofilm formation, certain derivatives can also eradicate pre-formed biofilms. This is particularly important for treating chronic infections where biofilms are already established .

Synthesis via Click Chemistry

The synthesis of 7-Chloroquinoline derivatives using click chemistry, particularly ultrasound irradiation, represents a novel approach to creating these compounds. This method may offer advantages in terms of efficiency and scalability for pharmaceutical applications .

特性

IUPAC Name |

7-chloroquinoline-3,8-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)11(16)17/h1-4H,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIDIAPHYHJMCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)C(=O)O)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00536258 |

Source

|

| Record name | 7-Chloroquinoline-3,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroquinoline-3,8-dicarboxylic acid | |

CAS RN |

90717-07-0 |

Source

|

| Record name | 7-Chloro-3,8-quinolinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloroquinoline-3,8-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)